VU0453379
Overview
Description
VU0453379 is a highly selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It has the ability to penetrate the central nervous system (CNS) .
Chemical Reactions Analysis
The compound VU0453379 undergoes various chemical reactions. While detailed information on specific reactions is limited, we can infer that it interacts with GLP-1R due to its PAM activity. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions would likely be related to GLP-1R modulation.
Scientific Research Applications
VU0453379 has significant implications across scientific disciplines:
Chemistry: Its unique properties make it an interesting candidate for further investigation in drug discovery.
Biology: Researchers explore its impact on GLP-1R signaling pathways and potential therapeutic applications.
Medicine: this compound may play a role in treating metabolic disorders, including diabetes and obesity.
Industry: Its CNS penetrance could be leveraged for developing novel therapies.
Mechanism of Action
The exact mechanism by which VU0453379 exerts its effects remains an active area of study. It likely involves modulating GLP-1R activity, impacting insulin secretion, and influencing metabolic pathways.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, VU0453379’s uniqueness lies in its selectivity for GLP-1R and CNS penetrance.
Properties
IUPAC Name |
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYOVRNPJSWTO-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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